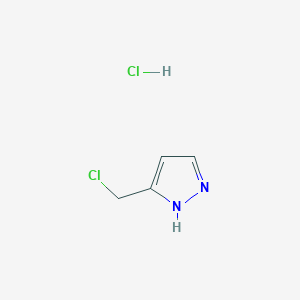

3-(Chloromethyl)pyrazole Hydrochloride

Description

Properties

IUPAC Name |

5-(chloromethyl)-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3H2,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKKDQOUBFUVGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69658-97-5 | |

| Record name | 3-(Chloromethyl)pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)pyrazole Hydrochloride

This guide provides a comprehensive overview of a reliable and scalable protocol for the synthesis of 3-(chloromethyl)pyrazole hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol emphasizes safety, mechanistic understanding, and practical execution for researchers and scientists.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. Its pyrazole core is a prevalent scaffold in numerous pharmaceuticals, attributed to its ability to engage in various biological interactions. The chloromethyl group serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions, enabling the exploration of extensive chemical space in drug discovery programs.

PART 1: The Synthetic Strategy: From Alcohol to Alkyl Chloride

The most common and efficient route to this compound involves the chlorination of the corresponding alcohol, 3-(hydroxymethyl)pyrazole. This transformation is typically achieved using thionyl chloride (SOCl₂), a highly effective chlorinating agent for primary alcohols.[1][2] The reaction proceeds to furnish the desired product as its hydrochloride salt, which often aids in purification and enhances stability.

Reaction Workflow Diagram

Caption: General workflow for the synthesis of this compound.

PART 2: Mechanistic Insights: The Role of Thionyl Chloride

The reaction of an alcohol with thionyl chloride proceeds through a well-established mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Formation of a Chlorosulfite Ester: The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion, which is subsequently protonated by the hydrogen from the original hydroxyl group to form hydrogen chloride (HCl). The resulting intermediate is an alkyl chlorosulfite.

-

Nucleophilic Attack and Product Formation: The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group. This can occur via an SN2 or SNi (internal nucleophilic substitution) mechanism. The departure of the leaving group is facilitated by its decomposition into the stable gaseous byproducts, sulfur dioxide (SO₂) and another molecule of HCl.[2] The in situ generation of HCl protonates the basic nitrogen atom of the pyrazole ring, leading to the formation of the hydrochloride salt.

Mechanism Diagram

Caption: Simplified mechanism of alcohol chlorination using thionyl chloride.

PART 3: Experimental Protocol

This protocol is a robust procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-(Hydroxymethyl)pyrazole | 98.10 | 5.0 g | 50.96 mmol | Starting material |

| Thionyl Chloride (SOCl₂) | 118.97 | 5.5 mL | 76.44 mmol | Use fresh, high-purity reagent |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |

| Diethyl Ether | 74.12 | 50 mL | - | Anhydrous |

Safety Precautions

Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases like hydrogen chloride and sulfur dioxide.[3][4][5][6][7][8] All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield, must be worn at all times.[3][5][6][7] An emergency shower and eyewash station should be readily accessible.[3][4]

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-(hydroxymethyl)pyrazole (5.0 g, 50.96 mmol) and anhydrous dichloromethane (100 mL). Cool the resulting suspension to 0°C in an ice bath.

-

Addition of Thionyl Chloride: While stirring vigorously, add thionyl chloride (5.5 mL, 76.44 mmol) dropwise to the cooled suspension over a period of 15-20 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side product formation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup and Isolation: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude product will be a solid or a viscous oil.

-

Purification: Add anhydrous diethyl ether (50 mL) to the crude product and stir vigorously. This process, known as trituration, will induce the precipitation of the hydrochloride salt as a solid.

-

Final Product Collection: Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to a constant weight. The final product should be a white to off-white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the pyrazole ring protons and the chloromethyl protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

-

Mass Spectrometry: This will provide the molecular weight of the compound, confirming its identity.

PART 4: Trustworthiness and Self-Validation

The protocol's reliability is enhanced by several key factors:

-

Use of Hydrochloride Salt: The formation of the hydrochloride salt facilitates the precipitation and purification of the product, often yielding a high-purity solid directly from the reaction mixture.

-

Gaseous Byproducts: The byproducts of the reaction, SO₂ and HCl, are gases that are easily removed from the reaction mixture, simplifying the purification process.[8]

-

Monitoring by TLC: Regular monitoring of the reaction by TLC ensures that the reaction is driven to completion, maximizing the yield of the desired product.

References

- New Jersey Department of Health. (2000, April). Hazard Substance Fact Sheet: Thionyl Chloride.

- Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.

- Sigma-Aldrich. (2013, March 19). Thionyl chloride - Safety Data Sheet.

- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Lanxess. (n.d.). Thionyl chloride.

- ChemicalBook. (n.d.). 1H-Pyrazole, 3-(chloromethyl)-5-methyl-, hydrochloride (1:) synthesis.

- Stanovnik, B., et al. (n.d.). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones.

- Stanovnik, B., et al. (n.d.). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones.

- Google Patents. (n.d.). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

- ResearchGate. (n.d.). a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl.

- ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).

- Sigma-Aldrich. (n.d.). 1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride.

- ACS Publications. (n.d.). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation.

- PubChemLite. (n.d.). 3-(chloromethyl)-1,4-dimethyl-1h-pyrazole hydrochloride.

- ChemicalBook. (n.d.). 1-(chloromethyl)pyrazole hydrochloride synthesis.

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- [No Title]. (n.d.).

- PubMed Central. (2023, May 4). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.

- IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.

- Fluorochem. (n.d.). 3-(Chloromethyl)-1-methyl-1h-pyrazole dihydrochloride.

- ChemScene. (n.d.). 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride.

- Wikipedia. (n.d.). Thionyl chloride.

- CymitQuimica. (n.d.). 3-(CHLOROMETHYL)-1-METHYL-1H-PYRAZOLE HCL.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- PubMed Central. (2025, October 13). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.

- ResearchGate. (2023, August 28). (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest.

- Sigma-Aldrich. (n.d.). 3-Hydroxy-1-methyl-1H-pyrazole 96 52867-35-3.

- Frontier Specialty Chemicals. (n.d.). 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride.

- SpectraBase. (n.d.). 3-CHLOROMETHYL-1-METHYL-PYRAZOLE - Optional[13C NMR] - Chemical Shifts.

- CymitQuimica. (n.d.). 3-(Chloromethyl)pyrazole, HCl.

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

- ECHEMI. (n.d.). 3-(CHLOROMETHYL)-1H-PYRAZOLE | 69658-97-5, 3-(CHLOROMETHYL)-1H-PYRAZOLE Formula.

- Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)pyrazole Hydrochloride

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the essential physicochemical properties of 3-(Chloromethyl)pyrazole Hydrochloride. As a reactive intermediate of significant interest in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective handling, application, and the development of robust synthetic methodologies. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and the observable properties, alongside detailed, field-proven protocols for their experimental determination.

Molecular Structure and Core Chemical Identity

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a chloromethyl group at the 3-position. The molecule is supplied as a hydrochloride salt, which significantly influences its physical and chemical behavior, particularly its solubility and acidity.

The structural representation of this compound is pivotal to understanding its reactivity. The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms, bestowing upon it both weakly acidic and weakly basic properties. The chloromethyl group introduces a reactive electrophilic site, susceptible to nucleophilic substitution reactions. The hydrochloride salt form indicates that one of the nitrogen atoms in the pyrazole ring is protonated.

Key Structural Features:

-

Pyrazole Core: A five-membered aromatic ring with two nitrogen atoms, contributing to the compound's thermal stability and unique electronic properties.

-

Chloromethyl Group: A key functional group that imparts reactivity, making it a valuable building block in organic synthesis.

-

Hydrochloride Salt: Enhances the compound's polarity and, consequently, its solubility in aqueous media.

Table 1: Core Chemical Identity of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆Cl₂N₂ | [1][2] |

| Molecular Weight | 153.01 g/mol | [1] |

| CAS Number | 69658-97-5 | [1] |

| Canonical SMILES | C1=CN=C(N1)CCl.Cl | [2] |

| InChIKey | IPKKDQOUBFUVGT-UHFFFAOYSA-N | [2] |

Thermal Properties: Melting Point and Thermal Stability

The thermal behavior of a compound is critical for determining appropriate storage conditions, handling procedures, and its suitability for various reaction conditions. For this compound, thermal analysis provides insights into its melting point, decomposition temperature, and overall stability.

Melting Point

The presence of the hydrochloride salt introduces strong ionic bonds within the crystal structure. These electrostatic forces require more energy to overcome compared to the intermolecular forces in the free base, leading to an elevated melting point.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to evaluate the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition, while DSC detects heat flow changes associated with thermal events like melting and decomposition. TGA and DSC thermograms of various pyrazoline derivatives show good thermal stability, with decomposition temperatures often exceeding 250°C[4][5].

This protocol outlines the standard procedure for analyzing the thermal properties of a solid sample like this compound.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan to ensure a controlled atmosphere during the analysis.

-

For TGA, weigh 5-10 mg of the sample into a ceramic or platinum pan.

-

-

Instrument Setup (DSC):

-

Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a temperature above the expected decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.

-

Use an inert nitrogen purge gas at a flow rate of 50 mL/min.

-

-

Instrument Setup (TGA):

-

Calibrate the TGA instrument for mass and temperature.

-

Set the temperature program to ramp from ambient temperature to a temperature where complete decomposition is expected (e.g., 600 °C) at a heating rate of 10 °C/min.

-

Use an inert nitrogen purge gas at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

From the DSC thermogram, determine the onset temperature of the melting endotherm, which corresponds to the melting point[6].

-

From the TGA thermogram, determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

-

Caption: Workflow for Thermal Analysis.

Solubility Profile

The solubility of a compound is a critical parameter that influences its utility in various applications, from reaction kinetics in drug synthesis to bioavailability in pharmaceutical formulations. The hydrochloride salt form of 3-(chloromethyl)pyrazole is expected to be more soluble in polar solvents, particularly water, compared to its free base.

Expected Solubility

-

Water: The presence of the hydrochloride salt will significantly enhance aqueous solubility. The protonated pyrazole ring and the chloride counter-ion can readily engage in ion-dipole interactions with water molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the polar nature of the compound and the ability of the solvents to solvate both the ionic and organic portions of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the high polarity of the hydrochloride salt.

Table 2: Predicted Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Water | High | Ionic nature of the hydrochloride salt. |

| Alcohols (Methanol, Ethanol) | High | Polarity and hydrogen bonding capacity. |

| DMSO, DMF | High | High polarity and ability to solvate cations and anions. |

| Acetonitrile | Moderate | Lower polarity compared to DMSO and DMF. |

| Dichloromethane | Low to Moderate | Limited polarity. |

| Ethers (Diethyl ether) | Low | Low polarity. |

| Hydrocarbons (Hexane) | Very Low | Nonpolar nature of the solvent. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in various solvents[7].

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol, etc.).

-

Ensure that a solid excess is visible in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted samples and calculate the concentration of this compound in the original saturated solution. The solubility is typically expressed in mg/mL or g/L.

-

Acidity and Basicity: The pKa Value

The pKa value is a quantitative measure of the strength of an acid in solution. For this compound, there are two key ionizable groups to consider: the protonated pyrazole ring and the N-H proton of the pyrazole ring.

-

pKa of the Conjugate Acid (Pyrazolium Ion): The parent pyrazole has a conjugate acid pKa of approximately 2.5[8]. The electron-withdrawing effect of the chloromethyl group is expected to make the pyrazolium ion of the title compound slightly more acidic, thus lowering its pKa value.

-

pKa of the N-H Proton: The N-H proton of the pyrazole ring is weakly acidic.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds[9][10][11].

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Maintain a constant ionic strength by adding a background electrolyte such as 0.1 M KCl.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place the sample solution in a thermostatted vessel (e.g., 25 °C) and continuously stir with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Procedure:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (where the slope is at a maximum) or by more sophisticated data analysis software.

-

Caption: Workflow for pKa Determination.

Chemical Stability

The chemical stability of this compound is a critical consideration for its storage, handling, and use in synthesis. The primary routes of degradation are likely to be hydrolysis of the chloromethyl group and potential reactions involving the pyrazole ring under harsh conditions.

Potential Degradation Pathways

-

Hydrolysis: The chloromethyl group is susceptible to hydrolysis, particularly in the presence of water and at elevated temperatures or non-neutral pH, to yield the corresponding hydroxymethyl pyrazole.

-

Nucleophilic Substitution: The chloromethyl group can react with various nucleophiles. This is the basis of its utility in synthesis but can also be a degradation pathway if unintended nucleophiles are present.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for monitoring the purity of this compound and for quantifying its degradation over time under various stress conditions[12][13].

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) may be suitable for separating the parent compound from its potential degradants.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyrazole ring absorbs (e.g., around 210-230 nm).

-

Column Temperature: 30 °C.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and keep at room temperature or heat gently.

-

Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).

-

Photostability: Expose a solution of the compound to UV and visible light according to ICH guidelines.

-

-

Analysis:

-

At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration.

-

Inject the samples into the HPLC system.

-

Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

-

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. While specific experimental data for this compound is not extensively published, this guide has offered a framework for understanding its expected behavior based on its molecular structure and the properties of related compounds. The detailed experimental protocols provided herein serve as a robust starting point for researchers to accurately characterize this important synthetic intermediate. A thorough understanding and experimental determination of these properties are essential for ensuring the successful and reproducible application of this compound in research and development.

References

- [Link to a relevant scientific article or d

-

ResearchGate. (n.d.). TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. Retrieved from [Link]

- [Link to a relevant scientific article or d

- [Link to a relevant scientific article or d

- [Link to a relevant scientific article or d

-

ResearchGate. (n.d.). TGA-DSC thermogram of materials I and II. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- [Link to a relevant scientific article or d

- [Link to a relevant scientific article or d

- [Link to a relevant scientific article or d

- [Link to a relevant scientific article or d

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 937-944. [Link]

- [Link to a relevant scientific article or d

- [Link to a relevant scientific article or d

-

PubChem. (n.d.). Pyrazole. Retrieved from [Link]

- [Link to a relevant scientific article or d

- [Link to a relevant scientific article or d

-

Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 223-230. [Link]

- [Link to a relevant scientific article or d

-

Journal of Drug Delivery and Therapeutics. (2019). A new stability indicating RP-HPLC method for estimation of brexpiprazole. Journal of Drug Delivery and Therapeutics, 9(2-s), 214-222. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PMC. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-17. [Link]

- Journal of Chemical and Pharmaceutical Research. (2016). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC and LC-MS/MS. Journal of Chemical and Pharmaceutical Research, 8(8), 834-843.

- [Link to a relevant scientific article or d

-

PMC. (2013). Development of Methods for the Determination of pKa Values. Stain Technology, 88(4), 239-252. [Link]

-

MDPI. (2021). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 13(7), 1136. [Link]

- [Link to a relevant scientific article or d

-

PubChem. (n.d.). 1-(chloromethyl)-1H-pyrazole hydrochloride. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 13. jocpr.com [jocpr.com]

An In-depth Technical Guide to 3-(Chloromethyl)pyrazole Hydrochloride: Synthesis, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrazole Core and the Significance of 3-(Chloromethyl)pyrazole Hydrochloride

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their use in numerous FDA-approved drugs.

This technical guide focuses on a key pyrazole derivative, This compound (CAS Number: 69658-97-5 ). The introduction of a reactive chloromethyl group at the 3-position of the pyrazole ring makes this compound a highly valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. Its hydrochloride salt form often enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions. This guide will provide a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its role as a pivotal building block in the creation of novel drug candidates.

Part 1: Core Chemical Identification

A precise understanding of the chemical and physical properties of this compound is fundamental for its effective use in research and development.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 69658-97-5 | [1] |

| Molecular Formula | C₄H₆Cl₂N₂ | [2] |

| Molecular Weight | 153.01 g/mol | [2] |

| IUPAC Name | 3-(chloromethyl)-1H-pyrazole hydrochloride | [1] |

| Synonyms | 3-(Chloromethyl)-1H-pyrazole monohydrochloride, 5-(chloromethyl)-1H-pyrazole hydrochloride | [2] |

| Physical Form | Solid | [1] |

| Storage | Inert atmosphere, room temperature | [1] |

Navigating Isomerism

It is crucial for the synthetic chemist to recognize the tautomeric nature of N-unsubstituted pyrazoles. 3-(Chloromethyl)pyrazole can exist in two tautomeric forms: 3-(chloromethyl)-1H-pyrazole and 5-(chloromethyl)-1H-pyrazole. The hydrochloride salt will exist as an equilibrium of these protonated forms. The specific tautomer that reacts in a subsequent synthetic step will be influenced by the reaction conditions and the nature of the reactants.

Part 2: Synthesis and Mechanistic Insights

While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible and logical synthetic pathway can be devised based on established pyrazole chemistry. The most common approach involves the construction of the pyrazole ring followed by functional group manipulation.

Proposed Synthetic Pathway: A Step-by-Step Approach

A logical synthetic route to this compound would likely proceed through the formation of a hydroxymethyl intermediate, followed by chlorination.

Step 1: Synthesis of 3-(Hydroxymethyl)-1H-pyrazole

The initial step would involve the synthesis of 3-(hydroxymethyl)-1H-pyrazole. This can be achieved through several established methods for pyrazole synthesis, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For instance, the reaction of 1,3-dihydroxyacetone with hydrazine hydrate would yield the desired 3(5)-hydroxymethyl-1H-pyrazole.

Step 2: Chlorination of 3-(Hydroxymethyl)-1H-pyrazole

The subsequent and crucial step is the conversion of the hydroxymethyl group to a chloromethyl group. This transformation is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion. The formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion.

Step 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 3-(chloromethyl)-1H-pyrazole, in a suitable organic solvent (such as diethyl ether or ethyl acetate) with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.

Diagram of the Proposed Synthetic Workflow:

Caption: Common nucleophilic substitution reactions involving this compound.

The Pyrazole Moiety in Modern Pharmaceuticals

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Pyrazole-containing drugs have been developed for a wide range of therapeutic areas, including:

-

Anti-inflammatory agents: Celecoxib, a selective COX-2 inhibitor, is a well-known example.

-

Anticancer agents: Crizotinib, an ALK and ROS1 inhibitor, features a pyrazole core.

-

Antiviral and antimicrobial agents: The pyrazole ring is a common motif in compounds with activity against various pathogens.

The ability to readily introduce the pyrazole moiety using reagents like this compound is therefore of significant interest to medicinal chemists aiming to develop new drugs in these and other therapeutic areas.

Part 5: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are paramount when handling this compound.

Hazard Identification

Based on the GHS classifications for similar compounds, this compound is expected to be:

-

Harmful if swallowed.

-

Causes severe skin burns and eye damage.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.

-

Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its reactive chloromethyl group provides a convenient handle for the introduction of the medicinally important pyrazole scaffold into a wide range of molecules. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive overview based on established chemical principles and data for related compounds, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

- Chloromethylation of Pyrazole Ring. (2015). Russian Journal of General Chemistry, 85(11), 2663–2664.

- Google Patents. (n.d.). Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.

- Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

-

PubChem. (n.d.). Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof - Patent US-7635684-B2. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). Molecules, 28(9), 3894.

- Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applic

- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2022). Molecules, 27(15), 4991.

- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). Pharmaceutics, 14(4), 809.

-

PubChemLite. (n.d.). 3-(chloromethyl)-1-ethyl-1h-pyrazole. Retrieved from [Link]

-

SpectraBase. (n.d.). PYRAZOLE-HCL-SALT. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(chloromethyl)-1,5-dimethyl-1h-pyrazole. Retrieved from [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Journal Name, Volume(Issue), pages].

- Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.

- Synthesis of Chromone-Related Pyrazole Compounds. (2021). Molecules, 26(16), 4983.

- Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (2015). Journal of Medicinal Chemistry, 58(15), 6094–6111.

- Synthesis of 3-(2-aminoethyl)

- Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. (2016). RSC Advances, 6(10), 8345-8352.

- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (2020). Synlett, 31(01), 1-5.

- Synthesis of trans-3-chloro-4,4,5-trimethyl-3,5-diphenyl-4,5-dihydro-3H-pyrazole. (2001). Tetrahedron Letters, 42(1), 163-165.

- Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids. (2019). Molecules, 24(18), 3246.

- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2019). Organic Chemistry: An Indian Journal, 15(1), 1-8.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(7), 789-817.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 1735-1756.

- Google Patents. (n.d.). Pyrazole compound and salt and application thereof.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). Beilstein Journal of Organic Chemistry, 19, 1640-1649.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Chloromethyl)pyrazole Hydrochloride

This guide provides an in-depth technical overview of the essential spectroscopic techniques used to characterize 3-(Chloromethyl)pyrazole Hydrochloride (CAS No. 69658-97-5), a key heterocyclic building block in pharmaceutical and agrochemical research.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale to ensure robust and reliable analytical outcomes.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a reactive chloromethyl group and a pyrazole core. The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds with applications ranging from anti-inflammatory to anti-cancer agents.[2] The chloromethyl group serves as a crucial handle for synthetic elaboration, allowing for the introduction of the pyrazole moiety into larger, more complex molecular architectures.[5] Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive data required to verify identity, structure, and purity.

This guide will detail the application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound.

Overall Analytical Workflow

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are required to confirm the connectivity and chemical environment of every atom in the structure.

Molecular Structure and Expected NMR Signals

The structure contains distinct proton and carbon environments that will give rise to predictable signals. The protonation of the pyrazole ring by hydrochloride affects the chemical shifts, particularly of the N-H and adjacent C-H protons.[6]

Caption: Structure and Numbering Scheme.

¹H NMR Spectroscopy

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice because it readily dissolves the hydrochloride salt and its residual solvent peak (around 2.50 ppm) does not typically overlap with analyte signals.[7] Furthermore, the acidic N-H protons are observable in DMSO-d₆ as they exchange slowly, providing a complete proton inventory.

Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H observation to ensure adequate signal dispersion.[7]

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds, to allow for full relaxation of all protons, including the potentially slow-relaxing N-H.

-

Number of Scans: 16-64 scans, depending on sample concentration, to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a line broadening (LB) of 0.3 Hz to improve signal-to-noise without significantly sacrificing resolution. Reference the spectrum to the residual DMSO peak at 2.50 ppm.[7]

Expected Data & Interpretation

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| N-H (ring) | > 12.0 | Broad singlet | 2H | The broadness is due to exchange and quadrupolar coupling. Two protons are expected (one on each nitrogen in the tautomeric hydrochloride form). |

| H-5 (ring CH) | ~7.8 - 8.2 | Doublet | 1H | Downfield shift due to the aromatic nature and proximity to the protonated nitrogen atoms. Coupled to H-4. |

| H-4 (ring CH) | ~6.5 - 6.8 | Doublet | 1H | Coupled to H-5. Upfield relative to H-5. |

| CH₂Cl (methylene) | ~4.8 - 5.1 | Singlet | 2H | The singlet indicates no adjacent protons. The chemical shift is influenced by the electronegative chlorine atom and the pyrazole ring. |

Note: Chemical shifts are predictive and can be influenced by concentration and temperature. These values are based on typical shifts for pyrazole systems.[8][9]

¹³C NMR Spectroscopy

Expertise & Causality: A proton-decoupled ¹³C NMR experiment is standard for observing each unique carbon environment as a single line. A sufficient relaxation delay is crucial for obtaining accurate integrals, especially for quaternary carbons (C3), which have long relaxation times.

Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a broadband probe on a >100 MHz spectrometer (for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Relaxation Delay (d1): 5-10 seconds to ensure quantitative detection of all carbons.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

-

Processing: Apply a line broadening (LB) of 1-2 Hz. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Expected Data & Interpretation

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |

| C3 (ring C-CH₂Cl) | ~145 - 150 | Quaternary carbon, typically the most downfield of the ring carbons due to substitution. |

| C5 (ring CH) | ~130 - 135 | Downfield shift due to being an sp² carbon in a heteroaromatic ring.[10] |

| C4 (ring CH) | ~105 - 110 | Upfield relative to C5, a common feature in pyrazole rings.[10] |

| CH₂Cl (methylene) | ~35 - 40 | Aliphatic carbon shifted downfield by the adjacent electronegative chlorine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule. The vibrations (stretching, bending) of specific bonds absorb IR radiation at characteristic frequencies.

Expertise & Causality: The Attenuated Total Reflectance (ATR) technique is preferred for solid samples as it requires minimal sample preparation and avoids complications from KBr pellet preparation, such as moisture absorption. The hydrochloride salt form will dominate the spectrum, showing characteristic broad absorptions for the N-H⁺ stretches.

Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum.

-

Data Acquisition: Apply pressure to the sample using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Processing: Perform an ATR correction if necessary, though it is often not required for routine identification.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3200 - 2600 (very broad) | N-H⁺ Stretch | Ammonium Salt | This broad, strong absorption is a hallmark of the hydrochloride salt form.[11] |

| ~3150 - 3100 | C-H Stretch (Aromatic) | Pyrazole C-H | Confirms the presence of the aromatic pyrazole ring.[12][13] |

| ~1600 - 1450 | C=C, C=N Stretch | Pyrazole Ring | Characteristic ring stretching vibrations.[14] |

| ~1200 - 1300 | C-N Stretch | Pyrazole Ring | Further evidence of the heterocyclic core. |

| ~750 - 650 | C-Cl Stretch | Chloromethyl Group | A strong band in this region is indicative of the C-Cl bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, further structural information.

Expertise & Causality: Electrospray Ionization (ESI) is the ideal ionization technique for this molecule. As a pre-formed salt, it will readily ionize in the positive ion mode [M+H]⁺, where 'M' is the free base. The observed mass will correspond to the free base, 3-(chloromethyl)-1H-pyrazole. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a definitive diagnostic tool.

Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode.

-

Data Analysis: Look for the molecular ion peak corresponding to the protonated free base [C₄H₅ClN₂ + H]⁺.

Expected Data & Interpretation

| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio | Significance |

| [M+H]⁺ | 117.0214 | 119.0185 | ~3:1 | This isotopic cluster confirms the molecular formula and the presence of one chlorine atom. |

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the precise atomic connectivity and chemical environment. IR spectroscopy validates the presence of key functional groups, particularly confirming the hydrochloride salt form and the C-Cl bond. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight. By integrating the data from these orthogonal techniques, a scientist can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). Royal Society of Chemistry (RSC) Publishing. Retrieved from [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Retrieved from [Link]

-

¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. Retrieved from [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrazole gas-phase FT-IR spectra: vibrational analysis and typical absorption peaks. (n.d.). ResearchGate. Retrieved from [Link]

-

A vibrational assignment for pyrazole. (1967). Journal of the Chemical Society B: Physical Organic, RSC Publishing. Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

This compound (Cas 69658-97-5). (n.d.). Arctom Scientific. Retrieved from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. jocpr.com [jocpr.com]

- 3. arctomsci.com [arctomsci.com]

- 4. parchem.com [parchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

1H NMR and 13C NMR analysis of 3-(Chloromethyl)pyrazole Hydrochloride

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-(Chloromethyl)pyrazole Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the underlying chemical principles that govern the observed spectra, including the effects of protonation on the pyrazole ring, tautomerism, and the influence of the chloromethyl substituent. By grounding the interpretation in these fundamentals, this guide equips the reader with the expertise to confidently identify and characterize this and similar heterocyclic compounds. Detailed, field-proven protocols for sample preparation and data acquisition are provided, ensuring spectral integrity and reproducibility.

Introduction: The Structural Significance of Substituted Pyrazoles

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its capacity for hydrogen bonding.[1] The specific compound, this compound, serves as a versatile building block for synthesizing a wide range of more complex molecules. Accurate structural elucidation is paramount for its use in further synthetic steps, and NMR spectroscopy is the most powerful tool for this purpose.

However, interpreting the NMR spectra of this compound is not trivial. Its nature as a hydrochloride salt fundamentally alters the electronic environment of the pyrazole ring compared to its free base form. This guide will systematically dissect these effects to provide a clear and authoritative interpretation of the ¹H and ¹³C NMR data.

Theoretical Framework: Key Factors Influencing the NMR Spectrum

A robust interpretation of the NMR spectra requires an understanding of the structural features at play. For this compound, three factors are critical: the inherent aromaticity of the pyrazole ring, the consequences of protonation, and the inductive effects of the substituent.

Annular Tautomerism in Pyrazoles

In its neutral state, an N-unsubstituted pyrazole undergoes a rapid proton exchange between the two ring nitrogen atoms (N1 and N2). This process, known as annular tautomerism, can lead to time-averaged signals in the NMR spectrum if the exchange is fast on the NMR timescale, often complicating assignment of the C3 and C5 positions.[2][3]

The Dominant Effect: Protonation and the Pyrazolium Cation

As a hydrochloride salt, the compound exists as a pyrazolium cation. The protonation of one of the ring nitrogens effectively "locks" the structure, quenching the rapid tautomeric exchange.[4] This has profound and predictable consequences on the chemical shifts:

-

Deshielding of Ring Carbons: The introduction of a formal positive charge within the aromatic ring leads to a general deshielding (downfield shift) of the ring carbons. Studies on pyrazole protonation show the most dramatic effect is on C5 (downfield shift of ~+6 ppm), with a smaller effect on C3 (upfield shift of ~-3 ppm) relative to the neutral species.[5]

-

Increased Coupling Constants: The ³J coupling constant between adjacent protons on the pyrazolium ring is typically larger (~2.6 Hz) than in neutral pyrazoles, reflecting changes in the electronic structure of the charged ring.[6]

The structure of the protonated cation is the key to a correct spectral assignment.

Figure 1. Protonation of 3-(chloromethyl)pyrazole.

Experimental Protocol: A Self-Validating Methodology

The quality of NMR data is directly dependent on the integrity of the sample preparation and acquisition parameters. The following protocol is designed to yield high-resolution, reproducible spectra for hydrochloride salts, which can sometimes present solubility challenges.[7]

Figure 3. Structure and numbering of the 3-(chloromethyl)pyrazolium cation.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show four distinct signals.

-

N-H Protons (2H): These protons are acidic and will appear as a very broad singlet far downfield, typically in the range of δ 12.0-14.0 ppm in DMSO-d₆. The broadness is due to quadrupolar coupling with the ¹⁴N nuclei and chemical exchange.

-

H5 Proton (1H): This aromatic proton is adjacent to a protonated nitrogen, which is strongly electron-withdrawing. It will be the most downfield of the C-H protons, appearing as a doublet with a coupling constant of approximately ²J(H-H) ≈ 2.5-3.0 Hz due to coupling with H4. [6]Expected chemical shift: δ ≈ 7.8-8.1 ppm .

-

H4 Proton (1H): This proton is coupled to H5 and will therefore also appear as a doublet with the same coupling constant. It is less deshielded than H5. Expected chemical shift: δ ≈ 6.5-6.8 ppm .

-

Chloromethyl Protons (-CH₂Cl, 2H): These aliphatic protons are adjacent to the electron-withdrawing chlorine atom and the aromatic ring. They will appear as a sharp singlet, as there are no adjacent protons to couple with. Expected chemical shift: δ ≈ 4.8-5.1 ppm .

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show four signals corresponding to the four unique carbon atoms.

-

C3 Carbon: This carbon is attached to the chloromethyl group and is part of the pyrazolium ring. Its chemical shift is influenced by both the ring current and the substituent. Based on studies of pyrazolium salts, this carbon is expected to be somewhat shielded relative to C5. [5]Expected chemical shift: δ ≈ 144-147 ppm .

-

C5 Carbon: This carbon is adjacent to two protonated nitrogens and is significantly deshielded due to the positive charge. It is expected to be the most downfield of the ring carbons. [5]Expected chemical shift: δ ≈ 138-141 ppm .

-

C4 Carbon: This is the only CH carbon in the aromatic ring. It is generally the most shielded of the ring carbons. Expected chemical shift: δ ≈ 108-112 ppm .

-

Chloromethyl Carbon (-CH₂Cl): This aliphatic carbon is directly attached to the highly electronegative chlorine atom, causing a significant downfield shift compared to an unsubstituted methyl group. Expected chemical shift: δ ≈ 40-44 ppm .

Data Summary

The predicted chemical shifts for this compound in DMSO-d₆ are summarized below. These values provide a reliable benchmark for experimental verification.

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| N-H | ~12.0 - 14.0 | br s | - |

| H5 / C5 | ~7.8 - 8.1 | d | ~138 - 141 |

| H4 / C4 | ~6.5 - 6.8 | d | ~108 - 112 |

| -CH₂Cl | ~4.8 - 5.1 | s | ~40 - 44 |

| C3 | - | - | ~144 - 147 |

Conclusion

The NMR analysis of this compound is a clear illustration of fundamental chemical principles. The formation of the pyrazolium cation is the single most important factor, which quenches tautomerism and establishes a distinct and predictable pattern of chemical shifts and coupling constants. The key diagnostic features for this compound are:

-

¹H NMR: Two doublets in the aromatic region, a singlet for the CH₂Cl group, and a very broad N-H signal downfield.

-

¹³C NMR: Three signals in the aromatic region and one aliphatic signal for the CH₂Cl carbon.

By following the detailed protocol and applying the theoretical framework presented in this guide, researchers can confidently and accurately verify the structure and purity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

-

Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR Analysis of a Difficult Drug Substance and Its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338. [Link]

-

Begtrup, M., & Larsen, P. (1990). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Magnetic Resonance in Chemistry, 28(5), 457-462. [Link]

-

Alkorta, I., Elguero, J., & Foces-Foces, C. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 741-748. [Link]

-

Elguero, J., Claramunt, R. M., & Fruchier, A. (1987). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of Heterocyclic Chemistry, 24(1), 131-134. [Link]

-

Supporting Information for Suzuki Cross-Coupling of Pyrazole Boronic Esters. (n.d.). AWS. Retrieved from [Link]

-

Limbach, H.-H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Freie Universität Berlin Institutional Repository. [Link]

-

UCLA Department of Chemistry & Biochemistry. (n.d.). Sample Preparation. Retrieved from [Link]

-

Wiley-VCH. (n.d.). PYRAZOLE-HCL-SALT. SpectraBase. Retrieved from [Link]

-

Al-Juboori, F. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Sawant, S. D., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. The Royal Society of Chemistry. [Link]

-

Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Alfa Chemistry. [Link]

-

Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?[Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Deuterated Solvents. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Reddy, G. L., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Serbian Chemical Society, 80(10), 1249-1258. [Link]

-

Reddit. (2024, July 25). 1H NMR of pyrazole. r/chemhelp. [Link]

-

Claramunt, R. M., et al. (1996). Azapentalenes. XLIV. H and C-NMR study of mesoionic pyrazolo[1,2-a]pyrazoles. Main Group Chemistry, 1(1-4), 113-122. [Link]

-

Holmes, S. T., et al. (2021). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design, 21(11), 6394-6407. [Link]

-

Duddeck, H., Dietrich, W., & Tóth, G. (1998). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR (pp. 199-200). Steinkopff. [Link]

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From Pyrazoles to Other Annulated Heterocyclic Systems. Chemical Reviews, 111(11), 6984-7034. [Link]

-

Papke, J. B., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1098. [Link]

-

Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-293. [Link]

-

Al-Warhi, T., et al. (2020). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. ResearchGate. [Link]

-

Rahmalia, W., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

da Silva, A. C. M., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(20), 17929–17941. [Link]

-

JEOL Ltd. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

PubChem. (n.d.). 3-(chloromethyl)-1,5-dimethyl-1h-pyrazole. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, February 24). NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice [Video]. YouTube. [Link]

-

Girek, T., et al. (2007). Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of 3-(Chloromethyl)pyrazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

3-(Chloromethyl)pyrazole hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of pharmaceutical agents. Its utility is intrinsically linked to the reactivity of the chloromethyl group, which allows for facile introduction of various functionalities. However, this inherent reactivity also raises critical questions regarding the compound's stability under various storage and reaction conditions. This technical guide provides a comprehensive analysis of the stability and reactivity profile of this compound. We will delve into its anticipated degradation pathways, offer insights into its reactivity with common nucleophiles, and present robust experimental protocols for assessing its stability and characterizing its reaction kinetics. This document is intended to be an essential resource for researchers and drug development professionals, enabling them to handle, store, and utilize this valuable intermediate with confidence and scientific rigor.

Introduction: The Significance of this compound in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents. The introduction of a chloromethyl group at the 3-position of the pyrazole ring provides a reactive handle for chemists to elaborate the core structure, leading to the synthesis of novel compounds with tailored pharmacological profiles. This compound is a common salt form of this reactive intermediate, often favored for its improved handling and solubility characteristics.

The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions at the chloromethyl carbon. This allows for the covalent attachment of a wide variety of moieties, including amines, thiols, alcohols, and carbanions, thereby enabling the exploration of vast chemical space in the quest for new drug candidates. However, the very feature that makes this compound so valuable—its reactivity—also necessitates a thorough understanding of its stability to prevent unwanted degradation and ensure the integrity of synthetic processes.

Stability Profile of this compound

The stability of this compound is a critical parameter that influences its storage, handling, and application in synthesis. As a reactive intermediate, it is susceptible to degradation under various environmental conditions. While specific kinetic data for this exact molecule is not extensively published, we can infer its stability profile based on the known chemistry of chloromethylated aromatic compounds and pyrazole derivatives.

Anticipated Degradation Pathways

The primary modes of degradation for this compound are expected to be hydrolysis, and to a lesser extent, thermal and photodegradation.

-

Hydrolysis: The chloromethyl group is susceptible to nucleophilic attack by water, leading to the formation of 3-(hydroxymethyl)pyrazole. This reaction is likely to be pH-dependent, with the rate of hydrolysis potentially increasing under both acidic and basic conditions. The hydrochloride salt form may initially provide a more acidic environment in aqueous solutions.

-

Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. While the pyrazole ring itself is generally thermally stable, the C-Cl bond in the chloromethyl group is the likely point of initial thermal decomposition.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For chloromethylated aromatic compounds, this can involve homolytic cleavage of the C-Cl bond to generate radical intermediates, which can then participate in a variety of secondary reactions.

The following diagram illustrates the principal anticipated degradation pathway:

Caption: General Sₙ2 reaction of 3-(Chloromethyl)pyrazole with a nucleophile.

The choice of solvent and base is crucial for controlling the reaction outcome and minimizing side reactions. Aprotic polar solvents such as DMF, DMSO, and acetonitrile are often employed to facilitate these reactions.

Reactions with Common Nucleophiles

The following sections detail the expected reactivity of this compound with various classes of nucleophiles, providing a foundation for synthetic planning.

The reaction with primary and secondary amines is a common and efficient method for the synthesis of 3-(aminomethyl)pyrazole derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of amine functionalities in bioactive molecules.

Experimental Protocol: Synthesis of a 3-(Aminomethyl)pyrazole Derivative

Objective: To synthesize a substituted 3-(aminomethyl)pyrazole via nucleophilic substitution.

Materials:

-

This compound

-

A primary or secondary amine (e.g., piperidine)

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

-

Aprotic solvent (e.g., acetonitrile or DMF)

Methodology:

-

To a solution of this compound (1.0 eq) in acetonitrile, add the amine (1.1 eq) and triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-60°C) if the reaction is sluggish.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-(aminomethyl)pyrazole derivative.

The reaction with alcohols or phenols in the presence of a base leads to the formation of 3-(alkoxymethyl)pyrazoles or 3-(phenoxymethyl)pyrazoles, respectively. These ether linkages are common motifs in drug molecules.

Key Considerations:

-

A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is typically required to deprotonate the alcohol or phenol to form the more nucleophilic alkoxide or phenoxide.

-

The reaction is usually carried out in an aprotic solvent like THF or DMF.

Thiols are excellent nucleophiles and react readily with this compound in the presence of a base to form 3-(thiomethyl)pyrazole derivatives. [1] Key Considerations:

-

A milder base, such as potassium carbonate or triethylamine, is often sufficient to deprotonate the thiol.

-

The reaction is typically fast and can be performed at room temperature.

The following diagram illustrates the versatility of this compound in reacting with various nucleophiles:

Caption: Reactivity of this compound with various nucleophiles.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of pyrazole-containing compounds with potential therapeutic applications. Its utility is, however, intrinsically linked to a comprehensive understanding of its stability and reactivity. This guide has provided a framework for assessing the stability of this compound through forced degradation studies and has outlined its reactivity profile with key classes of nucleophiles.

While this document provides a solid foundation based on established chemical principles, it is crucial for researchers to perform their own detailed stability and reactivity studies under their specific experimental conditions. Future work in this area could focus on generating and publishing quantitative kinetic data for the degradation and reactions of this compound to further enhance its utility and predictability in synthetic applications. The development of robust and validated analytical methods is paramount to achieving this goal. By applying the principles and protocols outlined in this guide, researchers can confidently and effectively leverage the synthetic potential of this important building block in their drug discovery endeavors.

References

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003.

- ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996.

- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6), 38-45.

- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 2015.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. Palestinian Medical and Pharmaceutical Journal, 2024.

- Forced Degrad

- Forced Degradation Studies – A Review. Biomedical Journal of Scientific & Technical Research, 2022.

- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 2014.

- Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 2010.

- Practical Synthesis of Pyrazol-4-thiols. Molecules, 2021.

- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 2011.

- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b)

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI.

- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. The Journal of Organic Chemistry, 2014.